REACTION_CXSMILES
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[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[SH:9][CH:10]([CH3:14])[C:11](O)=[O:12].C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH2:1]([O:8][C:11](=[O:12])[CH:10]([SH:9])[CH3:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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21.6 g
|
Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
29.6 g
|
Type
|
reactant
|
Smiles
|
SC(C(=O)O)C
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Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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Into a 100 ml reaction flask
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Type
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CUSTOM
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Details
|
equipped with thermometer
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Type
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TEMPERATURE
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Details
|
reflux condenser
|
Type
|
CUSTOM
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Details
|
hot plate (equipped with magnetic stirring apparatus)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(C(C)S)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |